1-benzyl-6-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
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Description
1-benzyl-6-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (BHMP) is an organic compound with a unique structure. It is a member of the pyrimidine family and is used in the synthesis of various pharmaceuticals and other compounds. BHMP has been studied extensively for its potential applications in medicine, biochemistry, and other scientific fields.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Abu‐Hashem et al. (2020) detailed the synthesis of novel heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines, showcasing their potential as anti-inflammatory and analgesic agents. The compounds demonstrated significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, indicating their utility in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Activity Screening
Mahmoud et al. (2011) synthesized novel pyrimidine derivatives, including 4-amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile, to assess their antiviral activity against avian influenza H5N1. Although the compounds did not exhibit antiviral activity, this research contributes to the understanding of structural activity relationships in antiviral drug discovery (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).
Organogels and Supramolecular Chemistry
Research by Wu et al. (2011) on perylenetetracarboxylic diimides substituted with hydrophobic and/or hydrophilic groups, including compounds structurally related to 1-benzyl-6-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide, explored their gelating abilities and fluorescent properties. These findings have implications for the design of novel organogels and materials science applications (Wu, Xue, Shi, Chen, & Li, 2011).
Antiretroviral Activity
Hocková et al. (2003) investigated the antiretroviral activity of 2,4-diamino-6-hydroxypyrimidine derivatives, revealing marked inhibition against retrovirus replication. This study underscores the potential of pyrimidine derivatives in the treatment of viral infections, including HIV (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Analgesic Properties
Ukrainets et al. (2015) explored the modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to enhance their analgesic properties. This research highlights the importance of structural modifications in optimizing biological activity for pain management (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
properties
IUPAC Name |
3-benzyl-N-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-26-15-9-7-14(8-10-15)20-18(24)16-11-17(23)22(19(25)21-16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRWQRIXMYSTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=O)N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-6-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide |
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